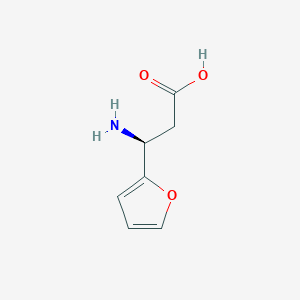

(S)-3-Amino-3-(2-furyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

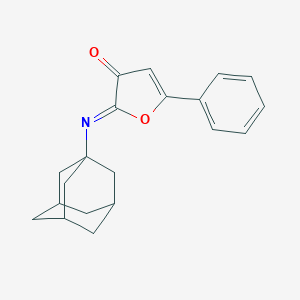

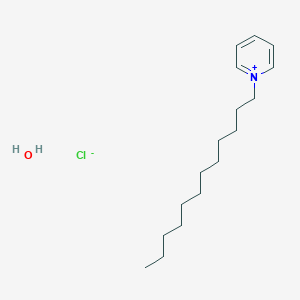

“(S)-3-Amino-3-(2-furyl)-propionic acid” is a specific isomer of an amino acid derivative that contains a furyl (furan) group. Furan is a heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-3-(2-furyl)-propionic acid” are not available, furan derivatives can be synthesized from carbohydrate-derived furfurals .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” would likely include a furan ring, an amino group, and a carboxylic acid group .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural can be oxidized to furoic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-3-(2-furyl)-propionic acid” would depend on its specific structure .

Wissenschaftliche Forschungsanwendungen

Sustainable Chemical Building Units

This compound and its derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is an important step towards a more sustainable chemical industry .

Synthesis of π-Extended Heteroarylfuran Systems

As a bifunctional reagent, this compound is used in the synthesis of π-extended heteroarylfuran systems . These systems have various applications in the field of organic electronics and optoelectronics .

Suzuki Coupling

This compound is involved in Suzuki coupling, a type of palladium-catalyzed cross coupling . This process is used for the synthesis of stable dye-sensitized solar cells , which are a type of thin film solar cell.

Synthesis of HIF-1 Inhibitors

The compound is used in heteroarylation for the synthesis of HIF-1 inhibitors . HIF-1 inhibitors are used in cancer treatment to inhibit the hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to hypoxia .

Synthesis of Ephrin Binding Inhibitors

This compound is used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding . Ephrins are a family of proteins that serve as the ligands of the Eph receptor, which plays a key role in the regulation of cell adhesion, repulsion and migration .

Synthesis of HIV-1 Integrase Inhibitors

The compound is involved in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .

Synthesis of Epidermal Growth Factor Receptor Inhibitors

This compound is used in the synthesis of epidermal growth factor receptor inhibitors . These inhibitors are used in the treatment of various types of cancer, as they can block the signal from the epidermal growth factor receptor, which stimulates the growth of cancer cells .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361401 |

Source

|

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-furyl)-propionic acid | |

CAS RN |

131829-49-7 |

Source

|

| Record name | (S)-3-Amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

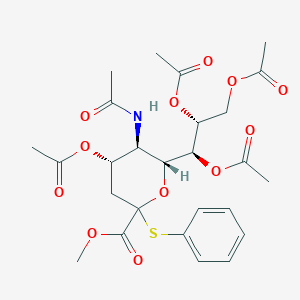

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)